molecular formula C24H19N3O6 B2493810 N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide CAS No. 887878-27-5

N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide

Cat. No.: B2493810
CAS No.: 887878-27-5
M. Wt: 445.431
InChI Key: SXDNBUOUKYMMAS-UHFFFAOYSA-N
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Description

Product Overview: N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide is a synthetic benzofuran-2-carboxamide derivative supplied for laboratory research use. This compound is provided with high purity and is characterized under the CAS Registry Number 887878-27-5 . Chemical Structure and Features: The molecular formula of this compound is C 24 H 19 N 3 O 6 , with a molecular weight of 445.4 g/mol . Its structure integrates a benzofuran core, a distinctive scaffold present in numerous biologically active molecules and several marketed pharmaceuticals . This core is functionalized with acetamido and carboxamide groups, linking to specific aryl substituents. The structural complexity of this compound makes it a valuable intermediate for medicinal chemistry and drug discovery programs. Research Applications and Potential: Benzofuran derivatives are a prominent class of compounds in pharmaceutical research due to their diverse biological activities . While the specific biological profile of this compound requires further investigation, structurally related molecules are extensively studied for their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation and cancer research . The presence of the benzofuran carboxamide motif suggests its utility as a key intermediate for the synthesis of more complex molecules or for use in high-throughput screening campaigns to identify new therapeutic leads . Researchers may employ this compound in developing structure-activity relationships (SAR) or as a building block in constructing diverse chemical libraries. Regulatory and Safety Information: This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

3-[[2-(2-methylphenoxy)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-15-6-2-4-8-19(15)32-14-21(28)26-22-18-7-3-5-9-20(18)33-23(22)24(29)25-16-10-12-17(13-11-16)27(30)31/h2-13H,14H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDNBUOUKYMMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of the Acetamido Group: This step often involves acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Nitrophenyl Group: This can be done through nitration reactions using nitric acid and sulfuric acid.

    Coupling with o-Tolyloxy Group: This step might involve etherification reactions using o-tolyl alcohol and appropriate coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamido group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that it may have efficacy against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
  • Anticancer Activity: Preliminary findings indicate that the compound may induce apoptosis in cancer cells and inhibit their proliferation by affecting cell cycle regulation.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as a lead compound in drug development for treating cancers and infections. Its mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors involved in disease processes.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that modifications to the benzofuran structure can enhance anticancer properties. For example, derivatives of this compound were tested against various cancer cell lines, showing significant antiproliferative effects and induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Effects

Another study evaluated the antimicrobial activity of similar compounds derived from the benzofuran framework. Results indicated effective inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzofuran Cores

a) N-(2-(4-Benzoyl/Chlorobenzoyl)benzofuran-3-yl)-2-(Substituted)-Acetamides ()
  • Structure : Benzofuran derivatives with 4-benzoyl or 4-chlorobenzoyl substituents and variable acetamide side chains.
  • Key Differences: The target compound features an o-tolyloxy group (methyl-substituted phenoxy), while these analogues have benzoyl/chlorobenzoyl groups. The nitro group in the target compound’s carboxamide is absent here.
  • Nitro groups in the target compound may improve binding affinity in redox-sensitive environments.
b) N-(4-Nitrophenyl)-3-(2-(m-Tolyl)Acetamido)Benzofuran-2-Carboxamide ()
  • Structure: Nearly identical to the target compound but with m-tolyl (meta-methylphenyl) instead of o-tolyloxy (ortho-methylphenoxy).
  • Key Differences: Position of methyl group: o-Tolyloxy introduces steric hindrance and alters electronic effects compared to m-tolyl. Oxygen linkage: The phenoxy group in the target compound may increase polarity versus the direct phenyl attachment in the m-tolyl analogue.
  • Impact :
    • The o-tolyloxy group could reduce rotational freedom, affecting conformational stability and receptor interactions.

Compounds with Similar Acetamido/Carboxamide Linkages

a) N-(2-(2-(4-Chlorophenoxy)Acetamido)Phenyl)-1H-Indole-2-Carboxamide ()
  • Structure: Features a 4-chlorophenoxy acetamido group attached to a phenyl ring and an indole carboxamide.
  • Key Differences: Core structure: Indole vs. benzofuran. Indole’s hydrogen-bonding capability may enhance solubility. Substituents: Chlorophenoxy (electron-withdrawing) vs. o-tolyloxy (electron-donating).
  • Synthesis Comparison :
    • Both compounds use TBTU-mediated coupling for amide bond formation, suggesting shared synthetic challenges in achieving high yields .
b) ADC1740 (Mal-PhAc-Val-Ala-PAB-PNP) ()
  • Structure : Contains a 4-nitrophenyl (PNP) carbonate group.
  • Key Differences :
    • The target compound’s nitro group is directly attached to the carboxamide, while ADC1740 incorporates it as a carbonate leaving group.
  • Physicochemical Properties :
    • ADC1740 has a higher molecular weight (671.66 g/mol) due to its peptide-like structure, which may reduce bioavailability compared to the target compound’s smaller size .

Anticancer Agents with Related Moieties

a) TAK-632 ()
  • Structure : Contains a trifluoromethylphenyl acetamido group and a benzo[d]thiazole core.
  • Key Differences: Fluorine and trifluoromethyl groups enhance metabolic stability and lipophilicity compared to the target compound’s nitro and phenoxy groups.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound ~500 (estimated) o-Tolyloxy, nitro, benzofuran High polarity due to nitro group
ADC1740 () 671.66 4-Nitrophenyl carbonate, peptide Large size, potential prodrug
N-(2-(4-Chlorobenzoyl)Benzofuran-3-yl) ~400 (estimated) Chlorobenzoyl, acetamide Electron-withdrawing substituents

Biological Activity

N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide is a synthetic compound with significant potential in various biological applications. This article delves into its biological activities, including neuroprotective, antioxidant, and anticancer properties, supported by relevant research findings and data.

Compound Overview

  • IUPAC Name: this compound
  • CAS Number: 887878-27-5
  • Molecular Formula: C24_{24}H19_{19}N3_{3}O6_{6}
  • Molecular Weight: 445.4 g/mol

1. Neuroprotective Effects

Research has indicated that benzofuran derivatives exhibit neuroprotective properties. A study synthesized various benzofuran derivatives and evaluated their effects on neuronal cells subjected to NMDA-induced excitotoxicity. Among these, compounds with similar structural features to this compound demonstrated significant neuroprotective effects at concentrations of 100 µM. Notably, the compound's structure suggests potential for similar protective action against oxidative stress and excitotoxicity in neuronal cells .

2. Antioxidant Activity

The antioxidant activity of related compounds has been assessed using in vitro assays. For instance, compounds with similar functional groups were shown to scavenge free radicals effectively and inhibit lipid peroxidation in rat brain homogenates. The presence of nitro and hydroxyl groups in the structure is often linked to enhanced antioxidant capacity, suggesting that this compound may exhibit comparable properties .

3. Anticancer Properties

The anticancer potential of benzofuran derivatives has been a focal point in recent studies. Compounds structurally related to this compound have shown promising results against various cancer cell lines, including colon carcinoma (HCT-15). For example, certain derivatives demonstrated IC50_{50} values below those of standard chemotherapeutic agents like doxorubicin, indicating substantial cytotoxicity against cancer cells .

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. These interactions may lead to the inhibition of pro-apoptotic signals or enhancement of neuroprotective pathways, contributing to its therapeutic effects.

Research Findings and Case Studies

StudyFindings
Neuroprotective StudyCompounds similar to this compound showed significant protection against NMDA-induced neuronal damage at 100 µM concentration .
Antioxidant ActivityDemonstrated effective scavenging of free radicals and inhibition of lipid peroxidation in vitro.
Anticancer EvaluationExhibited cytotoxic effects against HCT-15 cancer cell line with IC50_{50} values lower than doxorubicin .

Q & A

Q. What are the critical steps in synthesizing N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide?

The synthesis typically involves:

  • Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or coupling reactions.
  • Step 2 : Introduction of the acetamido group using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under anhydrous conditions .
  • Step 3 : Functionalization with the 4-nitrophenyl group via nucleophilic substitution or amide bond formation. Key solvents include dimethylformamide (DMF) or acetonitrile, with reaction monitoring via TLC (hexane:ethyl acetate, 9:3 v/v) and purification by column chromatography .

Q. How is the compound characterized for structural validation?

Methodological approaches include:

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 to confirm proton environments and carbon backbone .
  • X-ray Crystallography : Single-crystal analysis to resolve 3D conformation, as demonstrated for structurally similar benzofuran derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the primary biological screening methods for this compound?

Initial assays focus on:

  • Enzyme Inhibition : Testing against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays to assess affinity for GPCRs or nuclear receptors .
  • Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing via broth microdilution .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while microwave irradiation accelerates reaction kinetics .
  • Catalyst Optimization : Use of 2,6-lutidine to stabilize reactive intermediates during amide bond formation .
  • Temperature Control : Maintaining 0–5°C during TBTU-mediated coupling minimizes side reactions . Yield improvements (>70%) are achievable via continuous flow reactors for scale-up .

Q. How do substituents (e.g., o-tolyloxy vs. 4-fluorophenyl) impact bioactivity?

Comparative studies on analogs reveal:

  • Steric Effects : Bulky substituents (e.g., o-tolyloxy) reduce binding to shallow enzyme pockets but improve selectivity for hydrophobic targets .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance stability but may reduce membrane permeability . Structure-activity relationship (SAR) models should integrate molecular docking and QSAR (Quantitative SAR) simulations .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Contradictions arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Purity Discrepancies : Re-characterize batches via HPLC (>95% purity) and control for hydrate/solvate forms .
  • Cell Line Differences : Validate target expression levels in cellular models via Western blot .

Methodological Considerations

Q. What techniques are used to assess stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via UV-Vis spectroscopy .
  • Thermal Stability : DSC (Differential Scanning Calorimetry) to determine melting points and polymorph transitions .
  • Metabolic Stability : Liver microsome assays to identify cytochrome P450-mediated oxidation .

Q. How to design a SAR study for derivatives of this compound?

  • Core Modifications : Synthesize analogs with varying substituents on the benzofuran ring (e.g., chloro, methoxy) .
  • Bioisosteric Replacement : Replace the nitro group with trifluoromethyl or cyano groups to modulate electronic properties .
  • In Silico Screening : Use molecular dynamics simulations to predict binding modes to targets like ATF4 or kinases .

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